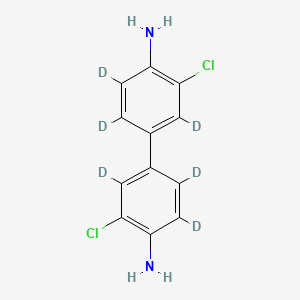

3,3'-Dichlorobenzidine-d6

Descripción general

Descripción

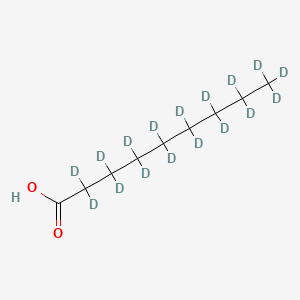

3,3’-Dichlorobenzidine-d6: is a deuterated form of 3,3’-Dichlorobenzidine, which is an organic compound with the formula C12D6H4Cl2N2. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the benzidine structure. The compound is primarily used as a stable isotope-labeled standard in various analytical applications, including mass spectrometry.

Análisis Bioquímico

Biochemical Properties

3,3’-Dichlorobenzidine-d6 plays a role in biochemical reactions, particularly in the production of azo dyes It interacts with various enzymes, proteins, and other biomolecules during these processes

Cellular Effects

3,3’-Dichlorobenzidine-d6 can have various effects on cells. Workers handling high levels of 3,3’-Dichlorobenzidine have reported itchy or red skin or rash . It has been associated with an increased risk of bladder cancer in workers who have used 3,3’-Dichlorobenzidine in manufacturing for long periods of time .

Molecular Mechanism

The molecular mechanism of 3,3’-Dichlorobenzidine-d6 involves its interaction with biomolecules at the molecular level. It undergoes metabolism through N-acetylation resulting in the metabolites N-acetyl-3,3’-dichlorobenzidine and N’N’-diacetyl-3,3’-dichlorobenzidine .

Temporal Effects in Laboratory Settings

The effects of 3,3’-Dichlorobenzidine-d6 can change over time in laboratory settings. It is rapidly absorbed from the gastrointestinal tract in rats . In animals, 3,3’-Dichlorobenzidine is thought to be widely distributed throughout the body .

Dosage Effects in Animal Models

The effects of 3,3’-Dichlorobenzidine-d6 can vary with different dosages in animal models. Studies in animals that ate this chemical have shown that 3,3’-Dichlorobenzidine can increase the risk of tumors and other cancers, and may result in mild-to-moderate liver injury .

Metabolic Pathways

3,3’-Dichlorobenzidine-d6 is involved in metabolic pathways through its metabolism to N-acetyl-3,3’-dichlorobenzidine and N’N’-diacetyl-3,3’-dichlorobenzidine

Transport and Distribution

3,3’-Dichlorobenzidine-d6 can be transported and distributed within cells and tissues. It is thought to be widely distributed throughout the body in animals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,3’-Dichlorobenzidine-d6 is synthesized through a multi-step process starting from 2-nitrochlorobenzene. The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement to form 3,3’-dichlorobenzidine. The final step involves the incorporation of deuterium atoms to produce 3,3’-Dichlorobenzidine-d6 .

Industrial Production Methods: The industrial production of 3,3’-Dichlorobenzidine-d6 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium gas or deuterated solvents is common in the final step to achieve the desired isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions: 3,3’-Dichlorobenzidine-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: 3,3’-Dichlorobenzidine-d6 is used as a stable isotope-labeled standard in mass spectrometry for the quantification of 3,3’-Dichlorobenzidine in various samples .

Biology: The compound is used in biological studies to trace the metabolic pathways of 3,3’-Dichlorobenzidine and its derivatives .

Medicine: In medical research, 3,3’-Dichlorobenzidine-d6 is used to study the pharmacokinetics and toxicology of 3,3’-Dichlorobenzidine .

Industry: The compound is used in the production of dyes and pigments, particularly in the synthesis of diarylide yellow pigments used in printing inks .

Mecanismo De Acción

The mechanism of action of 3,3’-Dichlorobenzidine-d6 is similar to that of 3,3’-Dichlorobenzidine. It involves the interaction with cellular components, leading to the formation of reactive intermediates that can bind to DNA and proteins. This binding can result in mutagenic and carcinogenic effects . The molecular targets include enzymes involved in metabolic pathways and DNA .

Comparación Con Compuestos Similares

3,3’-Dichlorobenzidine: The non-deuterated form of the compound.

Benzidine: A structurally similar compound without chlorine atoms.

3,3’-Dimethylbenzidine: A similar compound with methyl groups instead of chlorine atoms.

Uniqueness: 3,3’-Dichlorobenzidine-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. The deuterium labeling provides a distinct mass shift that aids in the accurate quantification of the compound in complex mixtures .

Propiedades

IUPAC Name |

4-(4-amino-3-chloro-2,5,6-trideuteriophenyl)-2-chloro-3,5,6-trideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWXDEQWWKGHRV-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])N)Cl)[2H])[2H])Cl)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176965 | |

| Record name | [1,1′-Biphenyl-2,2′,3,3′,6,6′-d6]-4,4′-diamine, 5,5′-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-91-8 | |

| Record name | [1,1′-Biphenyl-2,2′,3,3′,6,6′-d6]-4,4′-diamine, 5,5′-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl-2,2′,3,3′,6,6′-d6]-4,4′-diamine, 5,5′-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea](/img/structure/B592547.png)

![methyl (4S)-5-hydroxy-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate](/img/structure/B592551.png)

![(1R,4R,10S)-pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B592555.png)